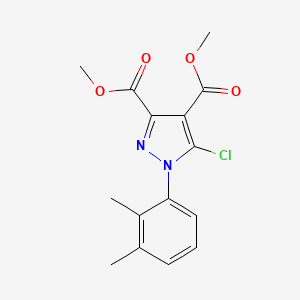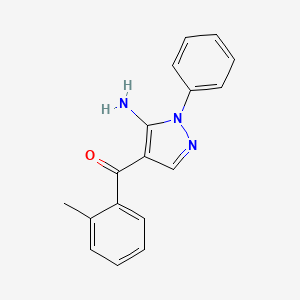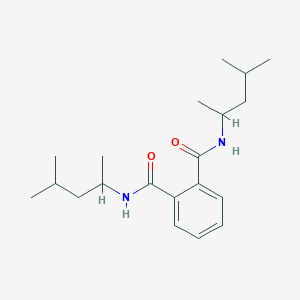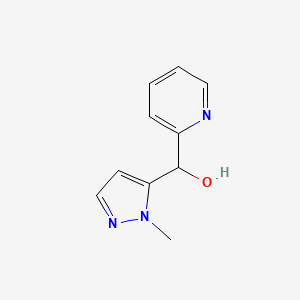
BisPhePhos XD gold(I) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BisPhePhos XD gold(I) chloride involves the reaction of Cyclohexylbis(2′,6′-diisopropoxy-[1,1′-biphenyl]-3-yl)phosphane with gold chloride. The reaction is typically carried out under mild conditions to ensure the stability of the gold complex .
Industrial Production Methods
Industrial production of this compound is generally conducted in a controlled environment to maintain the purity and quality of the product. The process involves the use of high-purity reagents and solvents, and the reaction is monitored to prevent any contamination .
Analyse Des Réactions Chimiques
Types of Reactions
BisPhePhos XD gold(I) chloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the gold center.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound is known for its role in substitution reactions, particularly in the formation of gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride.
Substituents: Various organic ligands can be used to form different gold complexes.
Major Products
The major products formed from reactions involving this compound are typically gold complexes with varying ligands. These complexes are often used in further catalytic processes .
Applications De Recherche Scientifique
BisPhePhos XD gold(I) chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems, particularly in the study of enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of BisPhePhos XD gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various catalytic processes, including the formation and breaking of chemical bonds. The molecular targets and pathways involved in these processes are primarily related to the gold center’s ability to stabilize reaction intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine gold chloride: Another gold(I) complex used in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite gold chloride: Known for its stability and catalytic activity.
Bis(diphenylphosphino)methane gold chloride: Used in similar catalytic applications.
Uniqueness
BisPhePhos XD gold(I) chloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other gold(I) complexes. The presence of the biphenyl groups in the ligand structure allows for increased electron donation to the gold center, resulting in improved catalytic performance .
Propriétés
Formule moléculaire |
C42H53AuClO4P |
|---|---|
Poids moléculaire |
885.3 g/mol |
Nom IUPAC |
chlorogold;cyclohexyl-bis[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C42H53O4P.Au.ClH/c1-28(2)43-37-22-14-23-38(44-29(3)4)41(37)32-16-12-20-35(26-32)47(34-18-10-9-11-19-34)36-21-13-17-33(27-36)42-39(45-30(5)6)24-15-25-40(42)46-31(7)8;;/h12-17,20-31,34H,9-11,18-19H2,1-8H3;;1H/q;+1;/p-1 |
Clé InChI |
FSMSZCNOYZSTBC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4=CC=CC(=C4)C5=C(C=CC=C5OC(C)C)OC(C)C.Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)





![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)


